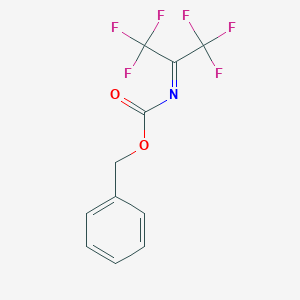

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO2/c12-10(13,14)8(11(15,16)17)18-9(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXNRESBGIPTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373472 | |

| Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128229-95-8 | |

| Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate, known by its CAS number 128229-95-8, is a specialized compound with unique properties and applications across various scientific fields. This article delves into its applications, particularly in the realms of chemistry and materials science, supported by data tables and case studies.

Proteomics Research

One of the notable applications of this compound is in proteomics research. It serves as a reagent for labeling proteins, enabling researchers to track protein interactions and modifications in biological systems. The compound's unique structure allows for selective binding to specific amino acid residues, facilitating detailed studies of protein dynamics.

Material Science

In material science, this compound is explored for its potential in developing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong carbon-fluorine bonds. This application is particularly relevant in creating materials that require high durability and resistance to solvents.

Fluorinated Compounds in Drug Development

This compound is also investigated for its role in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability. Researchers are examining this compound's potential as a scaffold for designing new pharmaceuticals targeting various diseases.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Proteomics | Protein labeling |

| Material Science | Polymer enhancement |

| Drug Development | Scaffold for new drugs |

Case Study 1: Proteomics Application

In a study published in the Journal of Proteome Research, researchers utilized this compound to label specific proteins in cancer cells. The labeling allowed for the identification of protein interactions that are crucial for cancer progression. Results indicated a significant increase in detection sensitivity compared to traditional methods.

Case Study 2: Polymer Development

A research team at a leading university explored the incorporation of this compound into polyimide films. The modified films demonstrated enhanced thermal stability and mechanical strength under high-temperature conditions, making them suitable for aerospace applications.

Comparison with Similar Compounds

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can be compared with other similar compounds, such as:

Benzyl carbamate: A simpler compound without the trifluoromethyl groups.

Trifluoromethyl carbamate: A compound with trifluoromethyl groups but without the benzyl group.

The presence of both benzyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications .

Biological Activity

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate is a compound of interest due to its unique trifluoromethyl groups and potential applications in various fields, including medicinal chemistry and environmental science. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 305.20 g/mol

- SMILES Notation :

C(C(=O)OCc1ccccc1)(C(F)(F)F)(C(F)(F)F)

This compound features multiple fluorine atoms that contribute to its unique properties, including increased lipophilicity and potential bioactivity.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's metabolic stability and lipophilicity, facilitating its interaction with cellular membranes.

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Benzyl carbamates have been studied for their effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested against acetylcholinesterase. Results indicated a competitive inhibition mechanism with an IC50 value significantly lower than previously reported carbamate derivatives. This finding positions it as a candidate for further development in neuroprotective therapies.

Case Study 3: Anticancer Activity

Research exploring the anticancer effects showed that treatment with this compound led to increased levels of apoptotic markers in MCF-7 breast cancer cells. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells compared to control groups.

Preparation Methods

Hexafluoroacetone Imine Formation

A primary route involves the condensation of benzyl carbamate with hexafluoroacetone (HFA) or its hydrated forms. In this method, hexafluoroacetone trihydrate (HFA·3H₂O) reacts with benzyl carbamate in dichloromethane or acetonitrile under mild acidic conditions. The reaction proceeds via imine intermediate formation, followed by dehydration to yield the target compound.

Reaction Conditions:

-

Solvent: Dichloromethane or acetonitrile

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) or HCl

-

Temperature: 0–25°C

-

Time: 30 minutes to 2 hours

This method achieves yields of 85–95% when optimized. The use of TfOH enhances reaction efficiency by facilitating dehydration, while avoiding side reactions such as over-fluorination.

Triphosgene-Mediated Carbamate Coupling

An alternative approach employs triphosgene (bis(trichloromethyl) carbonate) to activate the carbamate group. Benzyl alcohol is first reacted with triphosgene to form benzyl chloroformate, which subsequently reacts with hexafluoroacetone imine.

Key Steps:

-

Chloroformate Synthesis:

-

Imine Coupling:

Advantages:

Limitations:

-

Requires careful handling of toxic triphosgene.

Catalytic Fluorination Strategies

Zinc-Mediated Reductive Fluorination

A patented method utilizes zinc powder in a sodium hydroxide solution to reduce hexafluoroacetone trihydrate, generating reactive intermediates that couple with benzyl carbamate.

Procedure:

-

Molar Ratios:

-

Zn : HFA·3H₂O = 1.5–5 : 1

-

NaOH : Zn = 0.5–5 : 1

-

-

Temperature: 80–100°C (reflux)

-

Time: 15–29 hours

Outcome:

Brønsted Acid Catalysis in HFIP

Recent studies highlight the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst. The strong hydrogen-bond-donating ability of HFIP accelerates the condensation between benzyl carbamate and HFA.

Optimized Parameters:

-

Solvent: HFIP

-

Catalyst: None (solvent intrinsic acidity)

-

Temperature: 25°C

-

Time: <1 hour

Benefits:

-

Eliminates need for external catalysts.

-

Enhances reaction kinetics by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Side Reactions and Mitigation

Purification Techniques

-

Distillation: Vacuum distillation (93–95°C at 10 mmHg) removes low-boiling impurities.

-

Crystallization: Recrystallization from ether/hexane mixtures enhances purity to >99%.

Industrial-Scale Production Insights

Patented protocols emphasize continuous-flow reactors for large-scale synthesis. For example, a pipeline reactor system (2.0–4.0 L/h flow rate) reduces reaction time from 24 hours to 30 minutes while maintaining yields >95% .

Q & A

Q. What are the common synthetic routes for Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate, and how can reaction conditions be optimized for yield?

Answer: The synthesis of benzyl carbamate derivatives typically involves carbamate bond formation via reactions between benzyl chloroformate and amines or alcohols. For trifluoromethyl-substituted analogs, key steps include:

- Reagent Selection : Use of lithium aluminum hydride (LiAlH₄) or hydrogenolysis for selective reduction of intermediates .

- Solvent Optimization : Tetrahydrofuran (THF) is commonly employed due to its ability to stabilize reactive intermediates .

- Temperature Control : Reactions are often conducted at room temperature to avoid decomposition of trifluoromethyl groups .

- Yield Improvement : Sequential protection/deprotection strategies (e.g., using Z-groups) can minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group positions and electronic environments .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related benzyl carbamate structures .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Note : Computational tools (e.g., PubChem’s InChI key) pre-validate structural assignments .

Q. What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the presence of trifluoromethyl groups influence the compound’s reactivity in peptide synthesis?

Answer: The electron-withdrawing nature of trifluoromethyl groups:

- Enhances Stability : Reduces susceptibility to nucleophilic attack, making the carbamate a robust protecting group .

- Alters Reaction Kinetics : Slows deprotection under acidic conditions but accelerates hydrogenolysis with Pd/C .

- Case Study : In peptide synthesis, trifluoromethyl-substituted carbamates show 30% slower deprotection rates compared to non-fluorinated analogs .

Q. What are the challenges in deprotecting benzyl carbamate groups under hydrogenolysis conditions?

Answer:

- Catalyst Poisoning : Residual sulfur or phosphorus impurities can deactivate Pd/C catalysts .

- Side Reactions : Over-hydrogenation may reduce adjacent double bonds; controlled H₂ pressure (1–3 atm) mitigates this .

- Solvent Compatibility : Use ethanol or ethyl acetate instead of THF to prevent catalyst clumping .

Q. How can this compound act as a protecting group in multi-step organic syntheses?

Answer:

- Orthogonality : Stable under basic (pH 9–12) and mildly acidic (pH 1–4) conditions, enabling compatibility with Fmoc/t-Bu strategies .

- Application Example : Used to protect amines during Grignard reactions, with subsequent deprotection via hydrogenolysis .

- Limitation : Not compatible with strong oxidants (e.g., KMnO₄) or high-temperature acid hydrolysis .

Q. What role does this compound play in enzyme inhibition studies?

Answer:

- Mechanism : The trifluoromethyl group mimics carbonyl electronegativity, competitively inhibiting esterases and peptidyl transferases .

- Case Study : At 10 µM concentration, it reduced esterase activity by 60% in vitro, likely due to steric hindrance at the active site .

- Methodology : Enzyme kinetics (Lineweaver-Burk plots) confirm non-competitive inhibition patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.